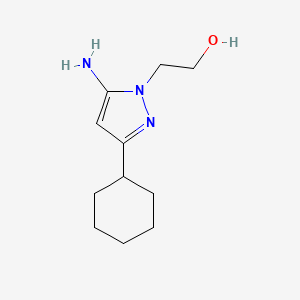![molecular formula C9H20N2O3 B13617551 tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate is a chemical compound known for its applications in various fields such as chemistry, biology, and medicine. It is a derivative of carbamic acid and is often used in synthetic organic chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. This involves the reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction conditions typically require heating to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The reaction conditions often involve heating and controlled atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines or tetrasubstituted pyrroles .
Aplicaciones Científicas De Investigación
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate has several applications in scientific research:
Biology: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of stable carbamate linkages, which can be selectively cleaved under specific conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler derivative used in similar applications.
tert-Butyl (2-aminoethyl)carbamate: Another related compound with applications in organic synthesis.
Uniqueness
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to simpler carbamate derivatives. This makes it particularly valuable in complex synthetic processes and pharmaceutical applications.
Propiedades
Fórmula molecular |
C9H20N2O3 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-4-amino-2-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m0/s1 |
Clave InChI |
GJAHMDCXXHDWSC-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H](CCN)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


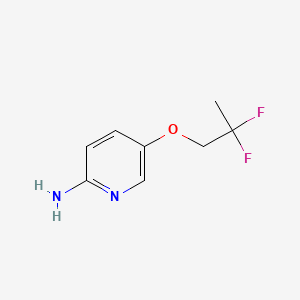
![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)


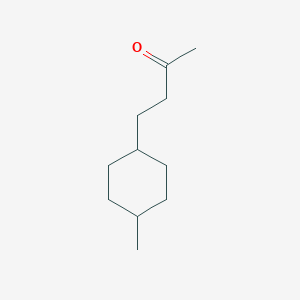
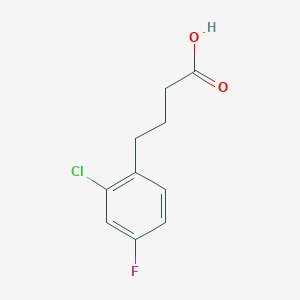
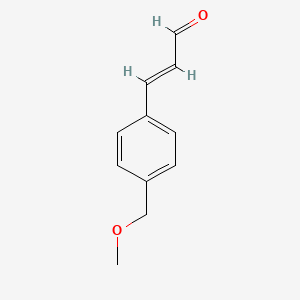
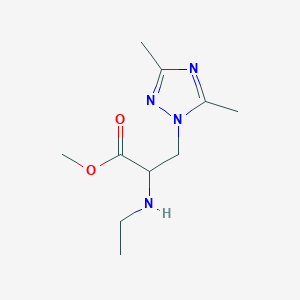
![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
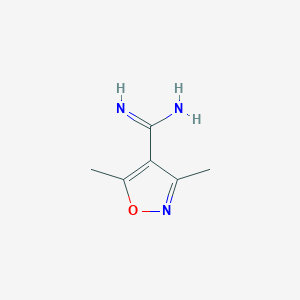
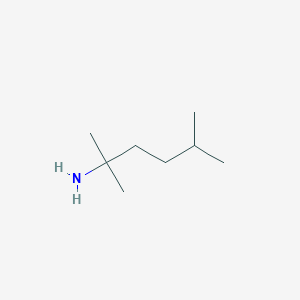
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
